molecular formula C17H28ClNO2 B1424571 3-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219972-26-5

3-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1424571
CAS RN: 1219972-26-5
M. Wt: 313.9 g/mol
InChI Key: RNWDXLDUPAFHGE-UHFFFAOYSA-N
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Description

“3-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS number 1219972-26-5 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25NO.ClH/c1-2-6-15-8-3-4-9-16(15)18-12-10-14-7-5-11-17-13-14;/h3-4,8-9,14,17H,2,5-7,10-13H2,1H3;1H . This indicates the molecular structure of the compound, including the number and arrangement of atoms.

Scientific Research Applications

Copolymer Synthesis

Researchers have explored the use of piperidine derivatives in the synthesis of novel copolymers. For example, Kharas et al. (2016) studied the copolymerization of styrene with ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, catalyzed by piperidine. These copolymers exhibit interesting thermal properties and structural characteristics, as detailed in their research (Kharas et al., 2016).

Drug Impurity Identification

In the pharmaceutical industry, understanding and controlling drug impurities is critical. Liu et al. (2020) identified and quantified impurities in cloperastine hydrochloride, a piperidine derivative used as a cough suppressant. This study enhances the understanding of the chemical profile of such drugs and contributes to quality control (Liu et al., 2020).

Chemical Synthesis and Characterization

The synthesis and characterization of various piperidine-related compounds have been a topic of interest in chemical research. For instance, Hussain et al. (2019) conducted a study on the synthesis and styrene copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates, demonstrating the versatility of piperidine in chemical synthesis (Hussain et al., 2019).

Radioactive Labeling for Research

In another study, Schirrmacher et al. (2000) synthesized tritium-labeled piperidine derivatives for investigating the efficacy of potential GABA transporter substances in vitro. This research highlights the use of piperidine derivatives in neuroscience and pharmacological research (Schirrmacher et al., 2000).

Pharmaceutical Synthesis

Piperidine derivatives are also investigated for their pharmaceutical applications. For example, Lalinde et al. (1990) synthesized a series of piperidine analgesics, exploring their potential in pain management (Lalinde et al., 1990).

properties

IUPAC Name

3-[2-(2-methoxy-4-propylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-3-5-14-7-8-16(17(12-14)19-2)20-11-9-15-6-4-10-18-13-15;/h7-8,12,15,18H,3-6,9-11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWDXLDUPAFHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OCCC2CCCNC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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